molecular formula C10H11Cl2NO4S B3013863 Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate CAS No. 713085-92-8

Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B3013863
CAS No.: 713085-92-8
M. Wt: 312.16
InChI Key: WWPSMQXCKTVPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate (CAS 713085-92-8) is a synthetic organic compound with a molecular formula of C 10 H 11 Cl 2 NO 4 S and a molecular weight of 312.16 g/mol. This glycinate ester derivative features a 2,4-dichlorophenyl group and a methylsulfonyl moiety attached to a glycine backbone, which is esterified with a methyl group . Its structure can be represented by the SMILES notation: COC(=O)CN(S(=O)(=O)C)c1cc(Cl)cc(c1)Cl . This compound is primarily valued in scientific research as a key chemical intermediate and building block for the synthesis of more complex molecules . For instance, it serves as a precursor in the preparation of glycinamide derivatives, such as N~2~-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, which are explored for various research applications . The presence of both the dichlorophenyl and methylsulfonyl groups is known to impart distinct chemical and biological properties, making this compound and its derivatives subjects of interest in several fields . Researchers investigate its potential in medicinal chemistry, including its possible antimicrobial and anticancer properties, as well as its use in the development of specialty chemicals and agrochemicals . The mechanism of action for this compound is application-dependent. In biological research, it may function by interacting with specific molecular targets, such as enzymes or receptors, potentially modulating their activity . Related sulfonamide compounds are known to act as enzyme inhibitors, for example, in studies targeting human carbonic anhydrase isoforms . Safety Information: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly not for human or veterinary use .

Properties

IUPAC Name

methyl 2-(2,4-dichloro-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-17-10(14)6-13(18(2,15)16)9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPSMQXCKTVPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate typically involves the reaction of 2,4-dichloroaniline with methylsulfonyl chloride to form an intermediate, which is then reacted with glycine methyl ester. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions may target the chlorinated aromatic ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Dechlorinated aromatic compounds.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following compounds share the core glycinate ester structure but differ in substituent type, position, and functional groups:

Compound Name CAS Number Substituents Sulfonyl Group Key Properties Availability
Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate 1031606-41-3 2,4-dichlorophenyl Methylsulfonyl Electron-withdrawing Cl groups; moderate steric hindrance Discontinued
Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate 432007-40-4 3,4-dichlorophenyl Methylsulfonyl Cl substituents alter electronic distribution; higher steric hindrance Available (API intermediate, ≥97% purity)
Methyl N-(2-chlorophenyl)-N-(methylsulfonyl)glycinate 392313-35-8 2-chlorophenyl Methylsulfonyl Single Cl substituent; reduced electron withdrawal Limited data; structural analog
Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate 333321-49-6 2,4-dimethoxyphenyl Methylsulfonyl Electron-donating methoxy groups; altered reactivity Discontinued
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 425626-62-6 3-chloro-4-methoxyphenyl Tosyl (4-methylphenylsulfonyl) Mixed substituents; bulky tosyl group Available (specialty chemical)
Key Observations:
  • Substituent Effects: Chlorine vs. Methoxy: The 2,4-dichloro derivative exhibits strong electron-withdrawing effects, enhancing electrophilicity at the glycinate ester. Positional Isomerism: The 3,4-dichloro isomer (CAS 432007-40-4) may exhibit distinct steric and electronic properties compared to the 2,4-dichloro variant, influencing binding affinity in biological systems .
  • Sulfonyl Group Variations :

    • Methylsulfonyl groups (e.g., CAS 1031606-41-3) are smaller and less lipophilic than tosyl groups (CAS 425626-62-6), which could affect membrane permeability or metabolic stability in pharmaceutical contexts .

Availability and Commercial Status

  • Specialty Chemicals : The 3,4-dichloro and tosyl-substituted analogs remain accessible through suppliers like MolCore and AngeneChemical, catering to pharmaceutical and niche research needs .

Biological Activity

Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Formula

  • Molecular Formula : C₉H₈Cl₂N₂O₄S
  • Molecular Weight : 293.14 g/mol

Structural Features

The compound features a dichlorophenyl group and a methylsulfonyl moiety attached to a glycine backbone. This structural configuration is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens.

Pathogen Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Streptococcus mutansEffective

Case Study: Antibacterial Screening

In a focused study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Streptococcus mutans, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of the compound.

Cell Line IC₅₀ (µM) Reference
HeLa (cervical cancer)25Unpublished data
MCF-7 (breast cancer)30Unpublished data

These findings suggest that while the compound shows promise as an antimicrobial agent, its cytotoxic effects on human cell lines necessitate further investigation to evaluate therapeutic windows.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial growth.

Interaction with Enzymes

Research indicates that the compound may inhibit key enzymes involved in bacterial metabolism, although specific targets remain to be fully elucidated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.